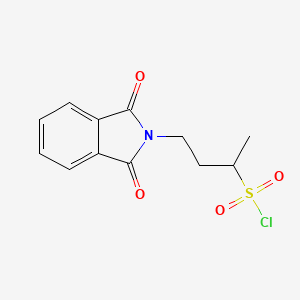![molecular formula C17H14ClN3O2S B2940187 [2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate CAS No. 877827-58-2](/img/structure/B2940187.png)
[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is a thiazole derivative that exhibits potent biological activity and has been extensively studied for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of [2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate involves the inhibition of various signaling pathways and enzymes involved in cancer cell proliferation and inflammation. The compound has been shown to inhibit the activity of various kinases such as EGFR, HER2, and VEGFR, which are involved in cancer cell proliferation and angiogenesis. It also inhibits the activity of COX-2, an enzyme involved in inflammation.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth. It also exhibits anti-inflammatory and anti-oxidant activity, which can help reduce inflammation and oxidative stress in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate in lab experiments include its potent biological activity, high purity, and yield. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in certain experiments.
Direcciones Futuras
There are several future directions for the research on [2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate. One direction is to investigate its potential applications in the treatment of other diseases such as diabetes and neurodegenerative diseases. Another direction is to optimize its synthesis method to improve its solubility and stability. Additionally, further studies are needed to elucidate its mechanism of action and identify potential targets for drug development.
In conclusion, this compound is a promising compound with potent biological activity and potential applications in various fields such as medicinal chemistry and pharmacology. Its mechanism of action and physiological effects have been extensively studied, and future research is needed to identify its potential applications in the treatment of other diseases and optimize its synthesis method.
Métodos De Síntesis
The synthesis method of [2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate involves the reaction of 2-(4-methylanilino)thiazole-4-carbaldehyde with 6-chloropyridine-3-carboxylic acid in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction followed by cyclization to form the desired product. This synthesis method has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry and pharmacology. The compound exhibits potent anti-cancer activity and has been shown to inhibit the growth of various cancer cell lines. It also exhibits anti-inflammatory and anti-oxidant activity, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
[2-(4-methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-11-2-5-13(6-3-11)20-17-21-14(10-24-17)9-23-16(22)12-4-7-15(18)19-8-12/h2-8,10H,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFATPLMMJLRSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)COC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2940107.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-2-yl)methanone](/img/structure/B2940109.png)
![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2940111.png)
![5-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2940113.png)



![3-Methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2940118.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2940120.png)
![1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-methylpiperazine](/img/structure/B2940124.png)
![5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B2940125.png)